molecular formula C18H20F2N4 B2734279 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine CAS No. 2034428-08-3

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine

Cat. No.: B2734279
CAS No.: 2034428-08-3
M. Wt: 330.383
InChI Key: KJGHNWDNYPKARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine is a fascinating chemical compound with diverse scientific applications This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperazine ring substituted with a 2,5-difluorobenzyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine is unique due to the combination of its cyclopropyl, piperazine, and pyridazine moieties.

Properties

IUPAC Name

3-cyclopropyl-6-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4/c19-15-3-4-16(20)14(11-15)12-23-7-9-24(10-8-23)18-6-5-17(21-22-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGHNWDNYPKARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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